![molecular formula C10H14ClN3 B12338997 4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is a heterocyclic compound with a bicyclic structure that includes a pyrimidine ring fused to an azepine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylpyrimidine with a chlorinating agent to introduce the chlorine atom at the 4-position, followed by cyclization to form the azepine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Aplicaciones Científicas De Investigación
4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with various biological molecules and pathways.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimido[4,5-d]azepine derivatives, such as:
- 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine
- 4-Chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine dihydrochloride
- tert-Butyl 4-chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate
Uniqueness
4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is unique due to its specific substitution pattern and the presence of an ethyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C10H14ClN3 |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
4-chloro-2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine |
InChI |
InChI=1S/C10H14ClN3/c1-2-9-13-8-4-6-12-5-3-7(8)10(11)14-9/h12H,2-6H2,1H3 |
Clave InChI |
VTXJFGCYQSGOFD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(CCNCC2)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


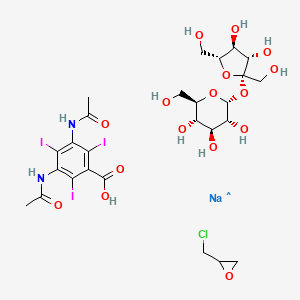
![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one](/img/structure/B12338939.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-](/img/structure/B12338946.png)
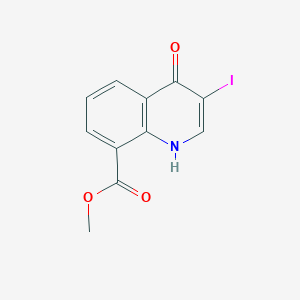

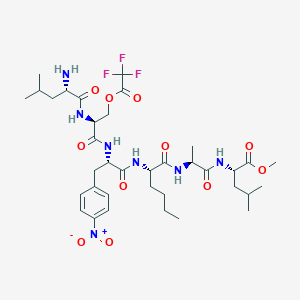
![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)
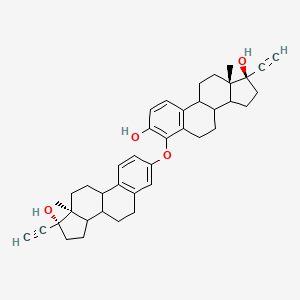
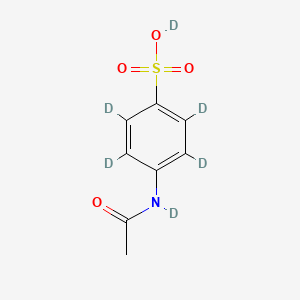
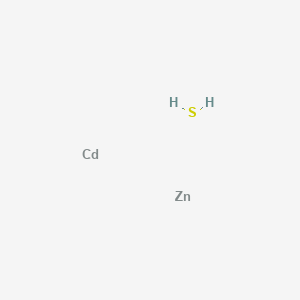
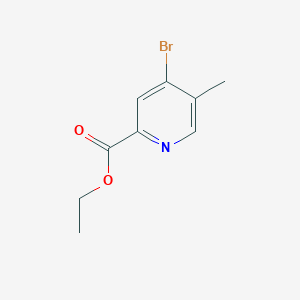

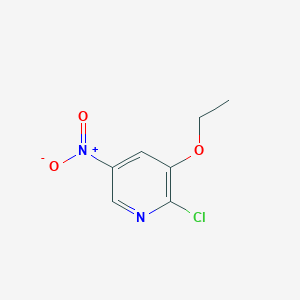
![1-[(Isocyanomethyl)sulfonyl]butane](/img/structure/B12339018.png)
